Triazamate

Description

effective against aphids; no other information available 5/97

Structure

3D Structure

Properties

IUPAC Name |

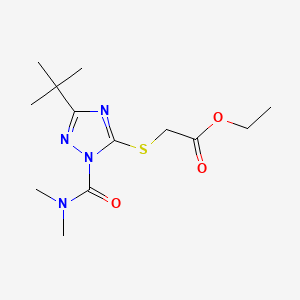

ethyl 2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S/c1-7-20-9(18)8-21-11-14-10(13(2,3)4)15-17(11)12(19)16(5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNFWVNSBIXGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC(=NN1C(=O)N(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034307 | |

| Record name | Triazamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112143-82-5, 110895-43-7 | |

| Record name | Triazamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112143-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triazamate [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112143825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(N,N-dimethylcarbamoyl)-3-tert-butyl-5-carbethoxymethylthio-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid, 2-[[1-[(dimethylamino)carbonyl]-3-(1,1-dimethylethyl)-1H-1,2,4-triazol-5-yl]thio]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAZAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4914SW93T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triazamate's Mechanism of Action on the Insect Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazamate is a carbamate insecticide that exerts its toxic effects on insects by targeting their nervous system. As with other carbamates, its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE). This guide provides an in-depth technical overview of the molecular interactions, physiological consequences, and the experimental methodologies used to elucidate the mechanism of action of this compound and related carbamate insecticides on the insect nervous system.

Introduction

The insect nervous system is a primary target for a wide array of insecticides.[1] this compound, a member of the carbamate class of insecticides, is utilized for the control of various aphid species.[2] Understanding the precise mechanism of action of this compound is crucial for the development of more selective and effective insecticides, managing insecticide resistance, and assessing its potential impact on non-target organisms. This document will detail the current understanding of how this compound disrupts the normal functioning of the insect nervous system.

The Cholinergic Synapse: The Primary Target

The fundamental unit of communication in the insect nervous system is the synapse, a specialized junction where a neuron passes a signal to another neuron or to a muscle cell. In many insect synapses, the primary excitatory neurotransmitter is acetylcholine (ACh).[3]

Normal Synaptic Transmission

Under normal physiological conditions, the arrival of a nerve impulse at the presynaptic terminal triggers the release of acetylcholine into the synaptic cleft. Acetylcholine then diffuses across the cleft and binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane. This binding opens ion channels, leading to the depolarization of the postsynaptic neuron and the propagation of the nerve signal.[3] To terminate the signal and allow the synapse to reset, the enzyme acetylcholinesterase (AChE), located in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate.[4]

Mechanism of Action of this compound

This compound's insecticidal activity stems from its ability to disrupt the normal process of cholinergic synaptic transmission by inhibiting acetylcholinesterase.

Inhibition of Acetylcholinesterase

This compound acts as a competitive inhibitor of AChE. It binds to the active site of the enzyme, specifically to the serine hydroxyl group in the catalytic triad. This binding results in the carbamoylation of the enzyme, forming a carbamoyl-AChE complex. This complex is significantly more stable and hydrolyzes much more slowly than the acetyl-AChE complex formed during the normal breakdown of acetylcholine.

The consequence of this prolonged inhibition is the accumulation of acetylcholine in the synaptic cleft. This leads to the continuous stimulation of acetylcholine receptors on the postsynaptic membrane, causing hyperexcitation of the nervous system. The constant depolarization of the postsynaptic neuron prevents it from repolarizing, leading to a state of paralysis and ultimately, the death of the insect.

The inhibition of AChE by carbamates like this compound is reversible. The carbamoylated enzyme can be slowly hydrolyzed to regenerate the active enzyme. However, the rate of decarbamoylation is slow enough to cause a lethal disruption of nerve function.

Quantitative Data

| Compound | Test Organism | Parameter | Value | Reference |

| This compound | Aphelinus mali (parasitoid wasp) | LC50 | Moderately Toxic | |

| This compound | Myzus persicae (green peach aphid) | Toxicity | Effective |

Note: The term "Moderately Toxic" for Aphelinus mali is a qualitative description from the cited source, which compared its toxicity to other insecticides. The original study should be consulted for precise quantitative values if available. A separate study noted the effectiveness of this compound against Myzus persicae but did not provide a specific LC50 value in the available text.

Experimental Protocols

The mechanism of action of carbamate insecticides like this compound is investigated through a combination of biochemical and electrophysiological techniques.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is the most common in vitro method to determine the inhibitory potency of a compound against AChE.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.

Protocol Outline:

-

Reagent Preparation:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

DTNB solution in buffer.

-

Acetylthiocholine iodide (ATCI) solution in deionized water (prepared fresh).

-

AChE enzyme solution (from a source like electric eel or insect homogenates).

-

This compound solutions of varying concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

Add buffer, DTNB solution, and AChE enzyme solution to each well.

-

Add the this compound solution (or solvent control) to the respective wells and pre-incubate for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Electrophysiological Recordings

Electrophysiological techniques are used to directly measure the effects of insecticides on the electrical activity of insect neurons and synapses.

5.2.1. Patch-Clamp Recording

This technique allows for the recording of ionic currents through single channels or across the entire cell membrane of a neuron.

Protocol Outline (Whole-Cell Configuration):

-

Neuron Preparation: Isolate neurons from a relevant insect ganglion (e.g., the sixth abdominal ganglion of the American cockroach).

-

Recording Setup: Use a micromanipulator to position a glass micropipette (filled with an internal solution and serving as an electrode) onto the surface of a neuron.

-

Seal Formation: Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the cell's interior.

-

Recording: In voltage-clamp mode, hold the membrane potential at a constant value and record the currents that flow across the membrane in response to the application of acetylcholine or in the presence of spontaneous synaptic activity.

-

This compound Application: Perfuse the preparation with a saline solution containing a known concentration of this compound and record the changes in the acetylcholine-evoked currents or spontaneous synaptic currents. An increase in the duration and amplitude of these currents would be indicative of AChE inhibition.

5.2.2. Extracellular Suction Electrode Recording

This method is used to record the overall electrical activity from a bundle of axons or a whole ganglion.

Protocol Outline:

-

Preparation Dissection: Dissect an insect to expose a ganglion or nerve cord (e.g., the central nervous system of a Drosophila melanogaster larva).

-

Electrode Placement: A glass suction electrode is placed over a nerve or a region of the ganglion to record the collective firing of neurons.

-

Baseline Recording: Record the spontaneous neural activity for a period to establish a baseline.

-

This compound Application: Apply this compound to the preparation via the superfusing saline.

-

Data Analysis: Observe changes in the frequency and amplitude of the recorded nerve impulses. An increase in spontaneous firing and eventual synaptic block are expected effects of an AChE inhibitor.

Visualizations

Signaling Pathway

Caption: Mechanism of this compound Action at the Cholinergic Synapse.

Experimental Workflow: AChE Inhibition Assay

Caption: Workflow for Determining AChE Inhibition by this compound.

Experimental Workflow: Patch-Clamp Electrophysiology

Caption: Workflow for Patch-Clamp Analysis of this compound's Effect.

Structure-Activity Relationships (SAR) of Carbamates

The insecticidal potency of carbamates is influenced by their chemical structure. Key structural features that determine the efficacy of carbamate insecticides include:

-

The Carbamate Moiety (-O-CO-N<): This group is essential for the carbamoylation of the serine residue in the active site of AChE.

-

The Leaving Group: The remainder of the molecule, which is released after carbamoylation, influences the binding affinity of the insecticide to the AChE active site. A good fit of the leaving group within the active site enhances the inhibitory activity.

-

Substituents on the Nitrogen Atom: The nature of the groups attached to the nitrogen atom of the carbamate can affect the compound's stability, lipophilicity, and interaction with the enzyme.

For this compound, the 1,2,4-triazole ring system constitutes a key part of its structure, likely contributing to its specific interactions with the AChE of target aphid species.

Conclusion

This compound is a carbamate insecticide that acts as a potent inhibitor of acetylcholinesterase in the insect nervous system. By preventing the normal breakdown of acetylcholine, it causes hyperexcitation of cholinergic pathways, leading to paralysis and death of the insect. While specific quantitative data on its interaction with insect AChE is limited in publicly accessible literature, its mechanism can be inferred from its chemical class and can be thoroughly investigated using established biochemical and electrophysiological protocols. Further research to determine the specific inhibition kinetics and binding characteristics of this compound on AChE from various insect species would be valuable for optimizing its use and managing resistance.

References

discovery and synthesis of triazamate insecticide

An In-depth Technical Guide to the Discovery and Synthesis of Triazamate Insecticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a systemic carbamate insecticide belonging to the triazole chemical class, demonstrating potent activity primarily against aphids.[1] It functions as an acetylcholinesterase (AChE) inhibitor, disrupting the normal nerve function in target pests. This document provides a comprehensive overview of the discovery, synthesis, mode of action, and biological activity of this compound, intended for a technical audience in the fields of agrochemical research and development. All quantitative data are presented in tabular format for clarity and comparative analysis. Detailed experimental methodologies are provided for key assays, and logical and experimental workflows are visualized using the DOT language.

Discovery and Development

This compound (formerly RH-7988) was discovered and developed by Rohm and Haas Company (now part of Dow AgroSciences) and introduced around 1990.[1] The development of this compound was part of a broader effort in the agrochemical industry to find effective solutions for controlling sap-sucking insects, a major threat to a wide variety of crops. Rohm and Haas has a long history in the development of agricultural chemicals, which provided the foundation for the research and development of novel insecticides like this compound.

Chemical Properties

| Property | Value |

| IUPAC Name | ethyl {[3-tert-butyl-1-(dimethylcarbamoyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate |

| CAS Name | ethyl 2-[[1-[(dimethylamino)carbonyl]-3-(1,1-dimethylethyl)-1H-1,2,4-triazol-5-yl]thio]acetate |

| CAS Number | 112143-82-5 |

| Molecular Formula | C₁₃H₂₂N₄O₃S |

| Molecular Weight | 314.41 g/mol |

| Physical State | White to pale tan crystalline solid |

| Melting Point | 60°C |

| Water Solubility | 433 mg/L (at 25°C) |

| LogP (octanol-water) | 1.76 |

Synthesis of this compound

A plausible synthetic pathway is outlined below:

References

An In-depth Technical Guide to Triazamate: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazamate is a carbamate insecticide that has been utilized for the control of aphids in a variety of agricultural settings. Its efficacy stems from its action as a cholinesterase inhibitor, disrupting the normal function of the insect nervous system. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and its metabolic and environmental fate. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Chemical Structure and Identification

This compound is chemically known as ethyl (3-tert-butyl-1-dimethylcarbamoyl-1H-1,2,4-triazol-5-ylthio)acetate. Its structure consists of a 1,2,4-triazole ring substituted with a tert-butyl group, a dimethylcarbamoyl group, and an ethyl thioacetate group.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | ethyl {[3-tert-butyl-1-(dimethylcarbamoyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate | [1] |

| CAS Number | 112143-82-5 | [2] |

| Molecular Formula | C13H22N4O3S | [2] |

| Molecular Weight | 314.41 g/mol | [2] |

| Canonical SMILES | CCOC(=O)CSC1=NC(=NN1C(=O)N(C)C)C(C)(C)C | [3] |

| InChI | InChI=1S/C13H22N4O3S/c1-7-20-9(18)8-21-11-14-10(13(2,3)4)15-17(11)12(19)16(5)6/h7-8H2,1-6H3 | |

| InChIKey | NKNFWVNSBIXGLL-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a light tan solid with limited solubility in water but is soluble in organic solvents like methylene chloride and ethyl acetate. A summary of its key physicochemical properties is provided in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 53 °C | |

| Boiling Point | >280 °C (decomposes) | |

| Water Solubility | 433 mg/L at 25 °C | |

| Vapor Pressure | 1.6 x 10-4 Pa at 25 °C | |

| LogP (Octanol-Water Partition Coefficient) | 2.7 |

Mechanism of Action: Cholinesterase Inhibition

This compound functions as an insecticide by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is crucial for breaking down the neurotransmitter acetylcholine (ACh) at the synaptic cleft, a process that terminates the nerve signal.

By inhibiting AChE, this compound causes an accumulation of acetylcholine in the synapse, leading to continuous nerve stimulation. This results in hyperactivity, paralysis, and ultimately the death of the insect. The carbamate moiety of this compound is responsible for the reversible carbamoylation of the serine hydroxyl group in the active site of AChE, which temporarily inactivates the enzyme.

Experimental Protocols

Synthesis of this compound

The commercial synthesis of this compound involves a multi-step process. A generalized laboratory-scale protocol adapted from the principles of triazole synthesis is outlined below.

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

-

Pivalic acid hydrazide

-

Formic acid

-

Dimethylcarbamoyl chloride

-

Ethyl chloroacetate

-

Triethylamine

-

Potassium carbonate

-

Inert solvent (e.g., Toluene)

-

Polar aprotic solvent (e.g., Acetone or DMF)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Step 1: Synthesis of 3-tert-butyl-1H-1,2,4-triazole.

-

In a round-bottom flask, combine pivalic acid hydrazide and an excess of formic acid.

-

Heat the mixture under reflux for several hours.

-

After cooling, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain the crude 3-tert-butyl-1H-1,2,4-triazole. Purify by recrystallization or column chromatography if necessary.

-

-

Step 2: Carbamoylation of the Triazole Ring.

-

Dissolve the 3-tert-butyl-1H-1,2,4-triazole in an inert solvent (e.g., toluene) in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Add a base such as triethylamine to the solution.

-

Slowly add dimethylcarbamoyl chloride to the reaction mixture, maintaining the temperature with a cooling bath if the reaction is exothermic.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture to remove any precipitated salts and concentrate the filtrate to obtain the crude 3-tert-butyl-1-(dimethylcarbamoyl)-1H-1,2,4-triazole.

-

-

Step 3: Formation of the Thioether Linkage.

-

Dissolve the product from Step 2 in a polar aprotic solvent such as acetone or DMF.

-

Add a base, for example, potassium carbonate, to the solution.

-

Add ethyl chloroacetate to the mixture and stir at room temperature or with gentle heating until the reaction is complete.

-

After the reaction, filter off the inorganic salts and remove the solvent from the filtrate under reduced pressure.

-

The resulting crude product is this compound, which can be further purified by column chromatography or recrystallization to yield the final product.

-

Analysis of this compound Residues in Apples by HPLC-MS/MS

The following is a representative protocol for the analysis of this compound residues in apples, based on established methods for pesticide residue analysis.

Materials and Reagents:

-

Homogenized apple sample

-

Methanol (HPLC grade)

-

Formic acid

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

This compound analytical standard

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

Procedure:

-

Extraction:

-

Weigh a representative portion of the homogenized apple sample (e.g., 10 g) into a centrifuge tube.

-

Add a suitable volume of acidified methanol (e.g., 20 mL of methanol with 0.1% formic acid).

-

Homogenize the mixture for a few minutes using a high-speed homogenizer.

-

Centrifuge the mixture to separate the solid and liquid phases.

-

Carefully collect the supernatant (the methanol extract).

-

-

Clean-up:

-

Condition an SPE cartridge (e.g., C18) by passing methanol followed by water through it.

-

Load a portion of the methanol extract onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interfering compounds.

-

Elute the this compound from the cartridge with a stronger solvent (e.g., acetonitrile or a higher concentration of methanol).

-

Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in a matrix-matched solvent.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The detection limit is typically in the low µg/kg range.

-

-

Metabolism and Environmental Fate

Metabolism in Insects and Plants

The metabolism of this compound in insects and plants is expected to follow pathways common to other carbamate and triazole pesticides. In insects, metabolic degradation is a key factor in detoxification and can contribute to the development of resistance. In plants, metabolism leads to the formation of more polar metabolites that can be stored in vacuoles or incorporated into plant tissues.

The primary metabolic pathways are likely to include:

-

Hydrolysis: Cleavage of the ester linkage in the ethyl thioacetate side chain, and hydrolysis of the carbamate group.

-

Oxidation: Oxidation of the tert-butyl group and the sulfur atom.

-

Conjugation: Conjugation of the resulting metabolites with sugars (in plants) or other endogenous molecules to increase water solubility and facilitate excretion (in insects).

Environmental Fate

The environmental fate of this compound is influenced by processes such as hydrolysis, photolysis, and microbial degradation in soil and water.

-

Hydrolysis: this compound is susceptible to hydrolysis, particularly under alkaline conditions, which leads to the cleavage of the ester and carbamate bonds.

-

Photolysis: In the presence of sunlight, this compound can undergo photolytic degradation in water and on soil surfaces.

-

Soil Degradation: Microbial degradation is a significant pathway for the breakdown of this compound in soil. The rate of degradation is influenced by soil type, organic matter content, temperature, and moisture. The half-life of triazole fungicides in soil can range from weeks to months.

Table 3: Toxicological Data for this compound

| Organism | Test | Result | Reference |

| Rat | Oral LD50 | 50-200 mg/kg | |

| Mouse | Oral LD50 | 61 mg/kg | |

| Rat | Dermal LD50 | >5000 mg/kg | |

| Daphnia magna | 48h LC50 | 0.048 mg/L | |

| Bluegill sunfish | 96h LC50 | 1.0 mg/L | |

| Rainbow trout | 96h LC50 | 0.43 mg/L |

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and biological interactions of the insecticide this compound. The information presented, including tabulated data, experimental protocols, and pathway diagrams, is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pesticide research. A thorough understanding of the multifaceted nature of this compound is essential for its safe and effective use, as well as for the development of novel and improved crop protection agents. Further research into the specific metabolic pathways and long-term environmental impacts of this compound will continue to be of high importance.

References

Toxicological Profile of Triazamate in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of the insecticide triazamate in mammalian species. This compound, a triazole carbamate, is characterized by high acute oral toxicity. The primary mechanism of toxicity is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system. This document synthesizes available data on acute, subchronic, and chronic toxicity, as well as carcinogenicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity. All quantitative data are presented in structured tables for ease of reference. Detailed experimental protocols, based on internationally recognized guidelines, are provided for key studies. Visualizations of the mechanism of action and experimental workflows are included to facilitate understanding.

Chemical Identity

| Property | Value |

| IUPAC Name | ethyl {[3-tert-butyl-1-(dimethylcarbamoyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate |

| CAS Number | 112143-82-5 |

| Chemical Formula | C₁₃H₂₂N₄O₃S |

| Molecular Weight | 314.4 g/mol |

| Class | Triazole Carbamate Insecticide |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Mechanism of Action: Cholinesterase Inhibition

As a carbamate insecticide, the primary mode of action of this compound in mammals is the inhibition of acetylcholinesterase (AChE). AChE is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses and neuromuscular junctions.

The inhibition of AChE by this compound is a pseudo-irreversible process involving the carbamylation of the serine hydroxyl group in the active site of the enzyme. This prevents acetylcholine from binding and being degraded, leading to an accumulation of acetylcholine in the synaptic cleft. The resulting overstimulation of nicotinic and muscarinic receptors leads to the clinical signs of toxicity.

Mechanism of Acetylcholinesterase Inhibition by this compound.

Toxicological Endpoints

The toxicological data for this compound have been established through a battery of studies conducted in various mammalian species, primarily rats, mice, and rabbits. These studies follow internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Acute Toxicity

This compound exhibits high acute toxicity via the oral route of exposure.

Table 1: Acute Toxicity of this compound

| Study | Species | Route | LD₅₀ | Reference |

| Acute Oral Toxicity | Rat | Oral | 25 - 50 mg/kg bw | |

| Acute Dermal Toxicity | Rat | Dermal | > 2000 mg/kg bw | |

| Acute Inhalation Toxicity | Rat | Inhalation | LC₅₀ > 2.1 mg/L (4h) |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

-

Test Species: Wistar rats are commonly used.

-

Animal Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to standard diet and water ad libitum, except for a brief fasting period before dosing.

-

Dosing: A single oral dose of this compound is administered by gavage. The Up-and-Down Procedure is a sequential dosing method that uses fewer animals to estimate the LD₅₀.

-

Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days after dosing. Body weight is recorded periodically.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

General Workflow for an Acute Oral Toxicity Study.

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies are conducted to evaluate the effects of longer-term exposure to this compound.

Table 2: Subchronic and Chronic Toxicity of this compound

| Study | Species | Duration | NOAEL | LOAEL | Key Effects | Reference |

| Subchronic Oral | Rat | 90 days | No data available | No data available | ||

| Chronic Oral | Rat | 2 years | 2.5 mg/kg bw/day | 12.5 mg/kg bw/day | Decreased body weight gain |

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)

-

Test Species: Sprague-Dawley or Wistar rats are typically used.

-

Groups: At least three dose groups and a control group, with an equal number of male and female animals in each group.

-

Dosing: The test substance is administered daily in the diet, drinking water, or by gavage for 90 days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis are conducted.

-

Pathology: At the end of the study, all animals undergo a full necropsy, and a comprehensive set of organs and tissues are examined histopathologically.

Carcinogenicity

Based on available data, this compound is not considered to be carcinogenic.

Table 3: Carcinogenicity of this compound

| Species | Duration | Result | Reference |

| Rat | 2 years | Not carcinogenic | |

| Mouse | 18 months | Not carcinogenic |

Genotoxicity

This compound has been evaluated in a battery of in vitro and in vivo genotoxicity assays and is not considered to be mutagenic.

Table 4: Genotoxicity of this compound

| Assay | System | Result | Reference |

| Ames Test | S. typhimurium | Negative | |

| In vitro Chromosome Aberration | Mammalian Cells | Negative | |

| In vivo Micronucleus Test | Mouse Bone Marrow | Negative |

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

-

Test Species: Mice or rats are used.

-

Dosing: The test substance is administered, typically via oral gavage or intraperitoneal injection, usually on two or more occasions.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate intervals after the last dose.

-

Analysis: Erythrocytes are examined for the presence of micronuclei, which are indicative of chromosomal damage.

Reproductive and Developmental Toxicity

This compound has been assessed for its potential to cause reproductive and developmental effects.

Table 5: Reproductive and Developmental Toxicity of this compound

| Study | Species | NOAEL (Parental/Maternal) | NOAEL (Offspring/Developmental) | Key Effects | Reference |

| Two-Generation Reproduction | Rat | 2.5 mg/kg bw/day | 12.5 mg/kg bw/day | Decreased parental body weight | |

| Developmental Toxicity | Rat | 5 mg/kg bw/day | 15 mg/kg bw/day | Maternal toxicity at higher doses | |

| Developmental Toxicity | Rabbit | 3 mg/kg bw/day | 10 mg/kg bw/day | Maternal toxicity at higher doses |

Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD 416)

-

Test Species: Wistar rats are the preferred species.

-

Study Design: The test substance is administered to parental (P) generation animals before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and administered the test substance through to the production of the second (F2) generation.

-

Endpoints: A comprehensive set of endpoints are evaluated, including reproductive performance (e.g., fertility, gestation length), offspring viability, growth, and development. Histopathological examination of reproductive organs is also conducted.

Neurotoxicity

Based on the available toxicological data, there is no evidence to suggest that this compound is neurotoxic.

Human Health Risk Assessment

Based on the toxicological data, regulatory agencies establish health-based guidance values to protect human health.

Table 6: Health-Based Guidance Values for this compound

| Value | Definition | Value (mg/kg bw/day) | Reference |

| Acceptable Daily Intake (ADI) | An estimate of the amount of a substance in food or drinking water that can be consumed daily over a lifetime without presenting an appreciable risk to health. | 0.025 | |

| Acceptable Operator Exposure Level (AOEL) | The maximum amount of active substance to which an operator may be exposed without any adverse health effects. | 0.025 | |

| Acute Reference Dose (ARfD) | An estimate of the amount of a substance in food or drinking water, normally expressed on a body weight basis, that can be ingested over a short period of time, usually during one meal or one day, without appreciable health risk to the consumer. | 0.05 |

Conclusion

This compound is a triazole carbamate insecticide with high acute oral toxicity in mammals. Its primary mechanism of action is the inhibition of acetylcholinesterase. Comprehensive toxicological testing has shown that at lower, repeated doses, the main effect is a reduction in body weight gain. There is no evidence of carcinogenicity, mutagenicity, or neurotoxicity. Reproductive and developmental toxicity studies have established clear no-observed-adverse-effect levels, with effects on offspring only occurring at doses that also cause maternal toxicity. The established health-based guidance values (ADI, AOEL, and ARfD) provide a basis for the safe use of this compound in agricultural applications.

References

An In-depth Technical Guide on the Environmental Fate and Degradation of Triazamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the insecticide triazamate. The information is compiled from available scientific literature and regulatory databases to assist researchers, scientists, and professionals in understanding the environmental behavior of this compound. This document includes quantitative data on its degradation pathways, detailed experimental protocols, and visual representations of key processes.

Executive Summary

This compound is a triazole insecticide that is subject to various degradation processes in the environment. Its persistence and mobility are influenced by factors such as pH, sunlight, soil composition, and microbial activity. This guide summarizes the key environmental fate parameters of this compound, including its hydrolysis, photolysis, soil metabolism, and bioaccumulation potential. The provided data and methodologies are intended to support environmental risk assessments and further research on this compound.

Quantitative Data on the Environmental Fate of this compound

The following tables summarize the available quantitative data on the environmental fate of this compound.

Table 1: Hydrolysis of this compound

| pH | Temperature (°C) | Half-life (t½) [days] | Study Type |

| 5.0 | 20 | 1.3 | Laboratory |

| 7.0 | 20 | 1.0 | Laboratory |

| 9.0 | 20 | 1.0 | Laboratory |

Table 2: Photolysis of this compound in Water

| Parameter | Value | Conditions |

| Half-life (t½) [days] | 301 | pH 7 |

| Quantum Yield (Φ) | Data not available | - |

Table 3: Aerobic Soil Metabolism of this compound

| Parameter | Value | Soil Type | Temperature (°C) |

| Half-life (DT₅₀) [days] | 1.1 | Sandy Loam | 20 |

Table 4: Soil Sorption and Mobility of this compound

| Parameter | Value | Unit | Interpretation |

| Koc | 379 | mL/g | Moderate mobility |

Table 5: Bioaccumulation of this compound

| Parameter | Value | Species | Study Type |

| Bioaccumulation Factor (BCF) | 39 | Fish | Estimated |

Degradation Pathways

This compound degrades in the environment through hydrolysis, photolysis, and microbial action in soil. The primary degradation products identified in soil are:

-

RH-0422

-

RH-7280

-

RH-0131

-

RH-3008

-

RH-9983

A simplified degradation pathway is illustrated below. Quantitative data on the percentage of formation and decline of these metabolites were not available in the reviewed literature.

Figure 1: Simplified degradation pathways of this compound in the environment.

Experimental Protocols

The following sections outline the general methodologies for conducting environmental fate studies on this compound, based on standard regulatory guidelines (e.g., OECD, EPA) and specific analytical methods found for the compound.

Analytical Methodology

The determination of this compound and its metabolites in environmental matrices is crucial for fate and degradation studies. A validated analytical method, such as the one described by the US EPA for soil, involves the following steps[1]:

-

Extraction: Soil samples are extracted with a mixture of methanol and formic acid through homogenization and shaking.

-

Sample Cleanup: The extract is filtered and diluted for analysis.

-

Analysis: Quantification is performed using High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) detection.

-

Quantification: The limit of quantification for this compound and its metabolites is typically in the range of 0.010 to 0.020 ppm in soil.[1]

Figure 2: General workflow for the analysis of this compound and its metabolites in soil.

Hydrolysis Study

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology (based on OECD Guideline 111):

-

Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Application: Add a known concentration of radiolabeled or non-radiolabeled this compound to the buffer solutions.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 20°C).

-

Sampling: Collect samples at appropriate time intervals.

-

Analysis: Analyze the samples for the concentration of this compound and its degradation products using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate the first-order rate constant and the half-life (t½) for each pH value.

Aqueous Photolysis Study

Objective: To determine the rate of photodegradation of this compound in aqueous solution under simulated sunlight.

Methodology (based on OECD Guideline 316):

-

Test Solutions: Prepare a sterile aqueous buffer solution (e.g., pH 7) containing a known concentration of this compound.

-

Irradiation: Expose the test solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

-

Dark Control: Incubate identical samples in the dark to measure abiotic and biotic degradation in the absence of light.

-

Sampling: Collect samples from both irradiated and dark control vessels at various time points.

-

Analysis: Analyze the samples to determine the concentration of this compound.

-

Data Analysis: Calculate the photolysis half-life (DT₅₀) after correcting for any degradation observed in the dark controls.

Aerobic Soil Metabolism Study

Objective: To determine the rate and route of degradation of this compound in soil under aerobic conditions.

Methodology (based on OECD Guideline 307):

-

Soil Selection: Select a representative agricultural soil (e.g., sandy loam). Characterize its physical and chemical properties (pH, organic carbon content, texture).

-

Application: Treat the soil with a known concentration of ¹⁴C-labeled this compound. Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Incubation: Incubate the treated soil in the dark at a constant temperature (e.g., 20°C) in a system that allows for the trapping of volatile organic compounds and ¹⁴CO₂.

-

Sampling: Collect soil samples at various time intervals.

-

Extraction and Analysis: Extract the soil samples and analyze the extracts for this compound and its degradation products using techniques like Liquid Scintillation Counting (LSC) and LC-MS/MS. Analyze the volatile traps.

-

Data Analysis: Determine the dissipation half-life (DT₅₀) of this compound and identify and quantify the major degradation products.

Figure 3: Experimental workflow for an aerobic soil metabolism study of this compound.

Soil Sorption/Desorption Study

Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) of this compound.

Methodology (based on OECD Guideline 106):

-

Soil Selection: Use a range of soils with varying organic carbon content, pH, and texture.

-

Equilibration: Prepare soil slurries in a solution of 0.01 M CaCl₂. Add a known concentration of this compound to the slurries.

-

Shaking: Shake the slurries at a constant temperature until equilibrium is reached.

-

Centrifugation and Analysis: Centrifuge the samples and analyze the supernatant for the concentration of this compound in the aqueous phase.

-

Calculation: Calculate the amount of this compound sorbed to the soil by difference. Determine the soil-water distribution coefficient (Kd) for each soil.

-

Koc Calculation: Normalize the Kd values to the organic carbon content of the soils to calculate Koc.

Conclusion

The environmental fate of this compound is characterized by relatively rapid degradation in soil and water under certain conditions. It is susceptible to hydrolysis, particularly under neutral to alkaline conditions, and has a moderate potential for mobility in soil. While photolysis is a potential degradation pathway, the available data suggests it is a slow process in water. The low estimated bioaccumulation factor indicates a low potential for accumulation in aquatic organisms. The primary degradation pathway in soil appears to be microbial metabolism, leading to the formation of several metabolites. Further research is warranted to quantify the formation and fate of these metabolites and to determine the photolysis quantum yield for a more complete environmental risk assessment.

References

Triazamate Market Withdrawal: A Technical Analysis of Plausible Drivers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Triazamate, a systemic insecticide, has been withdrawn from key markets, including the European Union and Great Britain. While a singular, publicly available regulatory document detailing the precise and final rationale for this withdrawal is not readily accessible, a comprehensive analysis of its regulatory status, chemical class characteristics, and the broader context of pesticide safety evaluations allows for a robust reconstruction of the likely scientific drivers. This technical guide synthesizes available data to explore the probable toxicological and ecotoxicological concerns that led to the non-approval and effective market withdrawal of this compound. The primary contributing factors likely include concerns regarding its toxicological profile, the potential for groundwater contamination by the parent compound and its metabolites, and unacceptable risks to non-target organisms. This document provides a detailed examination of these factors, supported by data tables and diagrams, to offer a valuable resource for professionals in the fields of toxicology, environmental science, and drug development.

Introduction: The Regulatory Landscape of Pesticide Withdrawal

The lifecycle of a pesticide is governed by stringent regulatory oversight that continuously evolves with scientific understanding. A product's market withdrawal can be precipitated by several factors, often culminating in a determination that it poses an unreasonable risk to human health or the environment. This decision can be the result of a mandatory ban by regulatory agencies or a "voluntary" withdrawal by the registrant, which may be a strategic business decision to avoid the high costs of generating new data to meet more rigorous safety standards.

This compound, a triazole-based insecticide, is no longer approved for use in the European Union under EC Regulation 1107/2009 and is not approved in Great Britain[1]. This lack of approval in major markets is a de facto market withdrawal. The reasons for such non-approval are typically rooted in a comprehensive risk assessment that evaluates the active substance against a set of stringent safety criteria.

Probable Reasons for this compound Withdrawal: A Weight-of-Evidence Approach

Based on the known hazards associated with the triazole class of chemicals and the typical data requirements for pesticide registration and re-registration, the withdrawal of this compound was likely driven by a combination of the following factors:

Human Health and Toxicology Concerns

The University of Hertfordshire's Pesticide Properties Database assigns hazard alerts for human health to this compound[1]. While these alerts do not in themselves constitute a risk assessment, they highlight areas of potential concern that would be rigorously evaluated by regulatory bodies.

-

General Toxicity of the Triazole Class: The triazole chemical class, which includes many fungicides, has been associated with a range of toxicological effects. Concerns often center on their potential to inhibit cytochrome P450 enzymes, which can lead to liver toxicity and disruption of endocrine function. Although this compound is an insecticide, its triazole moiety would trigger close scrutiny of these endpoints.

-

Metabolite Toxicity: A known environmental transformation product of this compound is this compound acid. Regulatory agencies increasingly require a thorough toxicological evaluation of major metabolites, as these can sometimes be more toxic or persistent than the parent compound. A lack of sufficient data on the toxicity of this compound acid, or unfavorable findings, could have contributed to the non-approval.

Environmental Fate and Ecotoxicology

The potential for a pesticide to contaminate the environment and harm non-target organisms is a critical component of its risk assessment. This compound has been flagged for hazards related to environmental fate and ecotoxicity[1].

-

Groundwater Contamination: A significant concern for many triazole and triazine-based pesticides is their potential to leach into groundwater. The mobility and persistence of the parent compound and its metabolites in soil determine this risk. Given that triazoles are frequently detected in groundwater monitoring, it is highly probable that the leaching potential of this compound and this compound acid was a key consideration in its regulatory evaluation.

-

Risk to Non-Target Organisms: A comprehensive ecotoxicological assessment would have been required, evaluating the risk to a wide range of non-target species, including aquatic organisms (fish, invertebrates), terrestrial invertebrates (bees, earthworms), and birds. Unacceptable risks to any of these groups, either through direct toxicity or indirect effects on their food sources, would be grounds for non-approval.

Data Presentation: Key Parameters in a Regulatory Risk Assessment

The following tables summarize the types of quantitative data that would have been critical in the regulatory assessment of this compound. While specific values for this compound that led to its withdrawal are not publicly available, these tables illustrate the key endpoints and their significance.

Table 1: Toxicological Endpoints for Human Health Risk Assessment

| Parameter | Description | Significance for Risk Assessment |

| Acute Oral LD₅₀ (Rat) | The single dose that is lethal to 50% of a test population. | Determines acute toxicity classification and informs labeling and handling precautions. |

| NOAEL (Chronic Toxicity) | No-Observed-Adverse-Effect Level in long-term studies. | Used to derive the Acceptable Daily Intake (ADI) for dietary risk assessment. |

| NOAEL (Reproductive/Developmental Toxicity) | The highest dose at which no adverse reproductive or developmental effects are observed. | Critical for assessing risks to sensitive populations, including pregnant women and children. |

| Carcinogenicity Classification | Evaluation of the potential to cause cancer. | A classification of "likely" or "known" human carcinogen would likely lead to non-approval. |

| Metabolite Toxicity Profile | Toxicological data for significant metabolites (e.g., this compound acid). | Ensures that the full toxicological impact of the pesticide's use is understood. |

Table 2: Environmental Fate and Ecotoxicological Endpoints

| Parameter | Description | Significance for Risk Assessment |

| Soil Half-Life (DT₅₀) | The time it takes for 50% of the pesticide to degrade in soil. | Indicates persistence in the environment. Longer half-lives increase the risk of leaching and exposure. |

| Groundwater Ubiquity Score (GUS) | An index that predicts the leaching potential of a pesticide based on its persistence and soil sorption. | A high GUS score would flag the substance for potential groundwater contamination. |

| Aquatic Toxicity (LC₅₀ for fish, EC₅₀ for daphnia) | The concentration that is lethal to 50% of fish or causes an effect in 50% of daphnia. | Determines the risk to aquatic ecosystems. |

| Avian Toxicity (LD₅₀) | The lethal dose for birds. | Assesses the risk to bird populations from direct ingestion. |

| Honeybee Toxicity (LD₅₀) | The lethal dose for honeybees. | Critical for assessing the risk to pollinators, a key area of regulatory focus. |

Experimental Protocols: Standardized Methodologies for Regulatory Data Generation

The data presented in the tables above would have been generated using internationally recognized and standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Toxicological Studies

-

Acute Toxicity: Studies such as OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) would have been used to determine the LD₅₀.

-

Chronic and Carcinogenicity Studies: Long-term feeding studies in rodents, following protocols like OECD Test Guidelines 452 (Chronic Toxicity Studies) and 451 (Carcinogenicity Studies), are required to establish NOAELs and assess carcinogenic potential.

-

Reproductive and Developmental Toxicity: Two-generation reproductive toxicity studies (OECD 416) and prenatal developmental toxicity studies (OECD 414) are standard requirements.

Environmental Fate and Ecotoxicology Studies

-

Degradation and Mobility in Soil: Laboratory and field studies following guidelines such as OECD 307 (Aerobic and Anaerobic Transformation in Soil) and OECD 106 (Adsorption - Desorption Using a Batch Equilibrium Method) would have been conducted.

-

Aquatic Toxicity: Standardized tests such as OECD 203 (Fish, Acute Toxicity Test) and OECD 202 (Daphnia sp. Acute Immobilisation Test) are used.

-

Avian and Bee Toxicity: Protocols like OECD 223 (Avian Acute Oral Toxicity Test) and OECD 245 (Honey Bee, Acute Oral Toxicity Test) would have been employed.

Visualizations: Logical Flow of the Withdrawal Process

The following diagrams illustrate the key relationships and workflows involved in the likely withdrawal of this compound.

Caption: Logical flow from data submission to withdrawal decision.

Caption: Key experimental workflows for regulatory assessment.

Conclusion

References

Triazamate's Impact on Non-Target Aquatic Life: A Technical Examination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triazamate is a systemic carbamate insecticide effective against aphids in a variety of agricultural settings. Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. However, the introduction of this compound into aquatic environments, primarily through agricultural runoff, raises concerns about its potential effects on non-target aquatic organisms. This technical guide provides a comprehensive overview of the known impacts of this compound on these organisms, presenting quantitative toxicity data, detailed experimental protocols for key studies, and an examination of the underlying toxicological pathways.

Quantitative Ecotoxicity Data

The following table summarizes the available quantitative data on the acute and chronic toxicity of this compound to a range of non-target aquatic organisms. This data is essential for environmental risk assessments and for understanding the potential ecological impact of this insecticide.

| Taxonomic Group | Species | Endpoint | Duration | Value (mg/L) | Reference |

| Invertebrate | Daphnia magna | EC50 (Acute) | 48 hours | Not specified in available results | [1] |

| Invertebrate | Daphnia magna | NOEC (Chronic) | 21 days | 0.0012 | [1] |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 (Acute) | 96 hours | >100 | [2] |

| Algae | Selenastrum capricornutum | ErC50 (Growth Rate) | 72 hours | 12 | [2] |

| Algae | Selenastrum capricornutum | EbC50 (Biomass) | 72 hours | 13 | [2] |

| Algae | Selenastrum capricornutum | NOAEC (Growth Rate, Biomass, Cell Density) | 72 hours | 3.1 |

Note: The available search results did not provide a specific 48-hour EC50 value for Daphnia magna, though the University of Hertfordshire's AERU database indicates high acute ecotoxicity for this organism. The data for fish and algae pertains to 1H-1,2,4-triazole, a related compound, as specific data for this compound on these organisms was not found in the provided search results.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of toxicological studies. Below are protocols for key experiments cited in the assessment of this compound's aquatic toxicity, based on standardized OECD guidelines.

Chronic Toxicity to Daphnia magna (Based on OECD Guideline 211)

This test evaluates the effects of a chemical on the reproductive output of Daphnia magna over a 21-day period.

1. Test Organisms:

-

Species: Daphnia magna.

-

Age: Less than 24 hours old at the start of the test.

-

Source: A healthy, laboratory-reared culture, free from signs of stress such as high mortality, the presence of males, or delayed reproduction.

2. Test Conditions:

-

Test Type: Semi-static (test solutions renewed three times per week).

-

Duration: 21 days.

-

Vessels: Glass beakers of sufficient volume.

-

Temperature: Maintained at a constant temperature, typically 20 ± 2°C.

-

Light: A 16-hour light to 8-hour dark photoperiod.

-

Medium: A defined culture medium, such as M4 medium.

-

Feeding: Daphnids are fed daily with a suitable food source, such as green algae (Pseudokirchneriella subcapitata).

3. Procedure:

-

Acclimation: Organisms are cultured in the test medium for a period before the test begins.

-

Test Concentrations: A range of at least five concentrations of this compound are prepared in the test medium, along with a control group.

-

Exposure: Individual daphnids are placed in separate test vessels containing the respective test or control solutions.

-

Observations:

-

Adult mortality is recorded daily.

-

The number of offspring produced per adult is counted and removed at each renewal.

-

-

Water Quality: Parameters such as dissolved oxygen, pH, and temperature are monitored regularly in both fresh and old test solutions.

-

Analytical Verification: The concentrations of this compound in the test solutions are verified analytically at the beginning and end of the exposure period and at regular intervals during the test.

4. Endpoints:

-

The primary endpoint is the total number of living offspring produced per parent animal.

-

Other endpoints include adult survival and time to first brood.

-

From this data, the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) are determined. The ECx (e.g., EC10, EC20, EC50) for reproduction can also be calculated.

Signaling Pathways and Experimental Workflows

To visualize the mode of action of this compound and a typical experimental workflow, the following diagrams are provided in Graphviz DOT language.

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Caption: Experimental Workflow for Daphnia magna Reproduction Test.

Conclusion

The available data indicates that this compound poses a significant risk to non-target aquatic invertebrates, with chronic exposure leading to adverse effects at very low concentrations. While specific data for fish and algae is limited for this compound itself, the data for a related triazole compound suggests that these groups may be less sensitive. The primary mechanism of toxicity is the inhibition of acetylcholinesterase, a pathway conserved across many animal species, highlighting the potential for broader impacts on aquatic ecosystems. Further research is needed to fill the existing data gaps, particularly concerning the acute and chronic effects of this compound on a wider range of fish and algal species, to enable a more complete and accurate environmental risk assessment.

References

An In-depth Technical Guide on the Mode of Action of Carbamate Insecticides, with a Focus on Triazamate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbamate insecticides, a significant class of neurotoxic agents, exert their primary effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a detailed examination of this mechanism, with a specific focus on the carbamate insecticide triazamate. It outlines the biochemical interaction between carbamates and AChE, the physiological consequences of enzyme inhibition, and the downstream effects on cholinergic signaling pathways. This document also includes a standardized experimental protocol for assessing AChE inhibition and presents comparative toxicological data for relevant carbamate compounds.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for carbamate insecticides, including this compound, is the inhibition of acetylcholinesterase (AChE) within the synaptic clefts of the nervous system.[1][2] AChE is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses.[3][4]

The inhibitory process involves the carbamate ester acting as a substrate for AChE, mimicking the natural substrate, acetylcholine. The interaction proceeds in two main steps:

-

Formation of a Michaelis-Menten Complex: The carbamate molecule binds to the active site of AChE.

-

Carbamylation of the Enzyme: The carbamate transfers its carbamoyl group to a critical serine hydroxyl group within the esteratic site of the enzyme, while the alcohol portion of the ester is released.[5]

This carbamylation renders the enzyme inactive, as the serine residue is no longer available to hydrolyze acetylcholine.

Reversibility of Inhibition

A key distinction between carbamate and organophosphate insecticides is the nature of the enzyme inhibition. While organophosphates cause essentially irreversible phosphorylation of AChE, carbamates induce a reversible carbamylation. The carbamylated enzyme can undergo spontaneous hydrolysis, regenerating the active enzyme. However, this decarbamylation process is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine. The rates of carbamylation and decarbamylation are critical determinants of the insecticide's potency and the duration of its toxic effects.

The entire process can be represented by the following logical relationship:

Figure 1: Reversible inhibition of AChE by carbamates.

This compound: A Specific Case

Quantitative Data on Carbamate Insecticide Activity

To provide a quantitative context for the potency of carbamate insecticides, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several common carbamates against acetylcholinesterase. Lower IC50 values indicate greater inhibitory potency. Note: Data for this compound is not available in the cited literature.

| Carbamate Insecticide | Target Enzyme | IC50 Value (µM) | Reference |

| Carbaryl | AChE | 0.5 - 4.0 | |

| Carbofuran | AChE | 0.1 - 0.8 | |

| Methomyl | AChE | 0.2 - 1.5 | |

| Aldicarb | AChE | 0.05 - 0.3 | |

| Rivastigmine (drug) | Human AChE | 4.1 |

Biochemical and Physiological Consequences

The inhibition of AChE by carbamates leads to the accumulation of acetylcholine in the synaptic cleft and at neuromuscular junctions. This excess acetylcholine results in the persistent and excessive stimulation of its two primary receptor types: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).

Downstream Signaling Pathways

The overstimulation of cholinergic receptors triggers a cascade of downstream signaling events, leading to the ultimate toxic effects.

A. Nicotinic Receptor Signaling: nAChRs are ligand-gated ion channels. Their activation by excess acetylcholine leads to an influx of cations (primarily Na+ and Ca2+), causing rapid depolarization of the postsynaptic membrane. This sustained depolarization disrupts normal nerve transmission and muscle function. In central neurons, calcium influx can activate multiple downstream pathways, including protein kinase cascades.

References

- 1. This compound (Ref: RH 7988) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

The Impact of Triazamate on Soil Microbial Communities: A Review of Available Research

A comprehensive review of existing scientific literature reveals a notable scarcity of specific research on the direct impact of the insecticide triazamate on soil microbial communities. While extensive research exists on the effects of other pesticides, particularly triazole fungicides, on soil microbiology, data specifically pertaining to this compound is limited. This technical guide, therefore, summarizes the available information on this compound's environmental fate and provides a framework for understanding its potential interactions with soil microorganisms based on general principles of pesticide ecotoxicology.

Understanding this compound

This compound is a systemic insecticide with contact and stomach action, belonging to the carbamate class of pesticides. Its chemical structure and mode of action differ significantly from the widely studied triazole fungicides. The primary mode of action for carbamates is the inhibition of the enzyme acetylcholinesterase, which is crucial for nerve function in insects. While this target is specific to animals, the broader effects of its presence in the soil ecosystem on non-target organisms like bacteria and fungi have not been extensively documented in publicly available research.

Quantitative Data on Soil Microbial Communities

A thorough search of scientific databases did not yield specific quantitative data on the effects of this compound on key soil microbial parameters such as:

-

Microbial Biomass: Changes in the total population of bacteria, fungi, and archaea.

-

Enzyme Activity: Effects on crucial soil enzymes like dehydrogenase, urease, phosphatase, and protease, which are vital for nutrient cycling.[1]

-

Community Structure: Alterations in the diversity and composition of microbial communities.

The available literature predominantly focuses on the impact of triazole fungicides, which have been shown to have variable, dose-dependent effects on soil microbial populations and enzyme activities.[2][3][4] For instance, some studies on triazoles have reported initial decreases in microbial biomass followed by recovery, while others have noted shifts in the fungal-to-bacterial ratio. However, due to the different chemical nature of this compound, it is not scientifically sound to extrapolate these findings directly.

Experimental Protocols

Given the lack of specific studies, detailed experimental protocols for assessing this compound's impact on soil microbes are not available. However, a general workflow for such an investigation can be proposed based on established methodologies in soil ecotoxicology.

Proposed Experimental Workflow

Caption: A generalized experimental workflow for assessing the impact of this compound on soil microbial communities.

This workflow would involve treating soil microcosms with varying concentrations of this compound and monitoring changes in the microbial community over time using molecular techniques like high-throughput sequencing and biochemical assays.

Potential Mechanisms of Interaction and Degradation

While direct impacts are uncharacterized, the degradation of pesticides in soil is a key area where microbial communities play a role. Some bacteria and fungi possess the enzymatic machinery to break down complex organic molecules like pesticides, often using them as a source of carbon or nitrogen.

Hypothesized this compound-Microbe Interaction Pathway

Caption: A conceptual diagram of potential direct and indirect interactions between this compound and soil microbes.

It is plausible that some soil microorganisms can degrade this compound. This process could lead to the formation of various metabolites, which may have their own, distinct impacts on the soil microbial community. The presence of this compound could also lead to a selective pressure, favoring the growth of microbes that can tolerate or metabolize the compound, potentially leading to shifts in the overall community structure.

Conclusion and Future Research Directions

For researchers, scientists, and drug development professionals, this represents a clear area for future investigation. Studies employing modern molecular and biochemical techniques are needed to elucidate the ecotoxicological profile of this compound in the soil environment. Such research is critical for a comprehensive understanding of the environmental fate of this insecticide and for developing sustainable agricultural practices that minimize unintended ecological impacts. Key research questions to address include:

-

What are the acute and chronic effects of this compound at field-relevant concentrations on soil microbial biomass, diversity, and key enzyme activities?

-

Which microbial taxa are particularly sensitive or tolerant to this compound?

-

What are the primary microbial degradation pathways for this compound in different soil types?

-

Do the metabolites of this compound pose a greater or lesser risk to soil microbial communities than the parent compound?

Answering these questions will be vital for a thorough environmental risk assessment of this compound and for ensuring the long-term health and functionality of agricultural soils.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Triazamate in Soil

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of triazamate in soil matrices. The methodologies described herein are based on established analytical techniques, primarily utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for detection, coupled with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup.

Introduction

This compound is a systemic insecticide belonging to the triazole class of chemicals, effective against aphids on a variety of crops. Its persistence and potential environmental fate in soil necessitate the availability of robust and sensitive analytical methods for monitoring its residues. This document outlines a comprehensive approach to the analysis of this compound in soil, from sample collection and preparation to instrumental analysis and data interpretation.

Analytical Method Overview

The recommended analytical workflow for the determination of this compound in soil involves:

-

Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure is employed to isolate this compound from the complex soil matrix.

-

Instrumental Analysis: The extracted and cleaned-up samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification of this compound.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Detection

| Parameter | Value |

| Precursor Ion (m/z) | 315.148 |

| Product Ion 1 (Quantifier) (m/z) | 71.857 |

| Product Ion 2 (Qualifier) (m/z) | 197.899 |

| Product Ion 3 (Qualifier) (m/z) | 225.911 |

| Ionization Mode | Positive Electrospray (ESI+) |

Source: Fast analysis of multi-class pesticides panel in wine using single run LC-triple quadrupole mass spectrometry

Table 2: Method Performance Data for a Multi-Residue Method for Carbamate and Triazole Pesticides in Soil using a Modified QuEChERS and LC-MS/MS

| Parameter | Value Range |

| Limit of Detection (LOD) | 0.010 - 0.130 µg/kg |

| Limit of Quantification (LOQ) | 0.01 mg/kg (typical for multi-residue methods)[1] |

| Recovery (at 1 µg/kg and 10 µg/kg spiking levels) | 64.7% - 104.7% |

| Precision (Relative Standard Deviation, RSD) | 1.98% - 16.83% |

| Linearity (Correlation Coefficient, r²) | > 0.995 |

Source: Determination of Carbamate and Triazol Pesticides in Soil Using QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry[1][2]